molecular formula C16H19N3O3S B2566016 1-((1-(Furan-3-carbonyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea CAS No. 1396798-40-5

1-((1-(Furan-3-carbonyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea

Cat. No. B2566016
CAS RN: 1396798-40-5
M. Wt: 333.41
InChI Key: PIJBTKGSBOCXNT-UHFFFAOYSA-N
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Description

1-((1-(Furan-3-carbonyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea is a novel small molecule that has been synthesized for scientific research purposes. This compound has gained significant attention due to its potential applications in the field of medicinal chemistry.

Scientific Research Applications

Synthesis and Chemical Properties

1-((1-(Furan-3-carbonyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea is involved in various chemical synthesis processes, contributing to the development of novel compounds with potential applications in material science and pharmacology. For instance, the compound plays a role in the synthesis of novel pyridine and naphthyridine derivatives, demonstrating the versatility of furan and thiophene moieties in organic synthesis (Abdelrazek et al., 2010). Similarly, it contributes to the synthesis of flexible urea derivatives showing antiacetylcholinesterase activity, highlighting its potential in creating neuroprotective agents (Vidaluc et al., 1995).

Biological and Pharmacological Activities

Research has explored the antibacterial and antifungal activities of urea and thiourea derivatives, showing that compounds like 1,3-bis[(E)-furan-2-yl)methylene]urea and its thiourea counterpart exhibit significant inhibitory effects on various bacterial and fungal strains. This suggests their potential as leads in antimicrobial drug development (Alabi et al., 2020). Furthermore, the structural modification of ureas has been investigated for enhancing pharmacokinetic properties and inhibitory activities, as seen in the development of soluble epoxide hydrolase inhibitors, which may offer new therapeutic avenues for managing pain and inflammation (Rose et al., 2010).

Material Science Applications

The compound's derivatives have been studied for their corrosion inhibition properties, where Mannich bases derived from urea exhibit significant efficacy in protecting mild steel surfaces in acidic environments. This indicates their potential application in developing more environmentally friendly corrosion inhibitors for industrial use (Jeeva et al., 2015).

properties

IUPAC Name

1-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c20-15(13-5-8-22-11-13)19-6-3-12(4-7-19)10-17-16(21)18-14-2-1-9-23-14/h1-2,5,8-9,11-12H,3-4,6-7,10H2,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIJBTKGSBOCXNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NC2=CC=CS2)C(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1-(Furan-3-carbonyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea

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